molecular formula C8H12N2O2 B13341691 2-Isobutyl-1H-imidazole-4-carboxylic acid

2-Isobutyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13341691
M. Wt: 168.19 g/mol
InChI Key: DNBRZVZQNZKLJP-UHFFFAOYSA-N
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Description

2-Isobutyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isobutyl group at the 2-position and a carboxylic acid group at the 4-position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups on the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-Isobutyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1H-imidazole-4-carboxylic acid
  • 1-Cyclobutyl-1H-imidazole-4-carboxylic acid
  • 1-Cyclopentyl-1H-imidazole-4-carboxylic acid

Uniqueness

2-Isobutyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The isobutyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity to molecular targets. This makes it distinct from other imidazole derivatives with different substituents .

Properties

IUPAC Name

2-(2-methylpropyl)-1H-imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-7-9-4-6(10-7)8(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBRZVZQNZKLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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